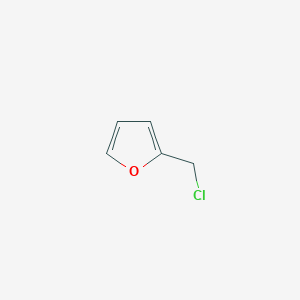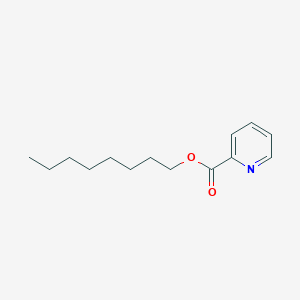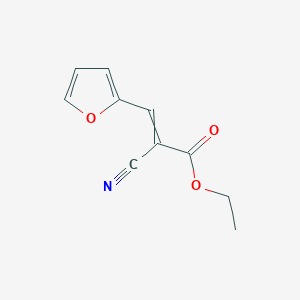
6-羟基吡啶嗪-3-羧酸
描述
6-Hydroxypyridazine-3-carboxylic acid is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The compound features both a hydroxy group and a carboxylic acid group attached to the pyridazine ring, which significantly influences its chemical behavior and properties.
Synthesis Analysis
The synthesis of pyridazine derivatives can be complex due to the presence of reactive functional groups that can participate in various chemical reactions. For instance, the synthesis of substituted pyridines involves the formation of 6-hydroxy-4-phenoxy-2-oxo-1-substituted pyridine-3-carboxyanilides from amino-oxazines with sodium phenoxide in phenol . Another study describes the synthesis of 6-methoxypyridazine-3-carboxylic acid through methoxylation of chlorine and subsequent oxidation of the methyl group, with overall yields ranging from 28.7% to 37.7% .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was characterized using elemental analysis, mass spectrometry, FT-IR, NMR spectroscopy, and crystallographic techniques . Such studies provide valuable insights into the molecular geometry and electronic structure of pyridazine compounds.
Chemical Reactions Analysis
Pyridazine derivatives can undergo a range of chemical reactions due to their reactive functional groups. The acid-catalyzed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines to 3-alkoxypyridine 1-oxides demonstrates the reactivity of such compounds under acidic conditions . Additionally, the formation of carboxyketenes from 4-hydroxy-1,3-oxazin-6-ones and Meldrum's acid derivatives highlights the potential for thermal fragmentation and decarboxylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-hydroxypyridazine-3-carboxylic acid and its derivatives are influenced by their molecular structure. For instance, the effects of methylation on intermolecular interactions and lipophilicity were studied for a series of methylated 6-hydroxypyridazine-3-carboxylic acids. The compounds exhibited equilibrium between lactam and lactim tautomers, which affected their synthesis and crystallization behavior . The study of lanthanide-organic frameworks constructed using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands also provides insights into the coordination chemistry and topology of such compounds .
科学研究应用
合成和化学性质
- 6-羟基吡啶嗪-3-羧酸及其衍生物参与了各种合成过程。Katrusiak等人(2011年)的研究探讨了甲基化对6-羟基吡啶嗪-3-羧酸甲基衍生物的分子间相互作用和亲脂性的影响(Katrusiak et al., 2011)。
- Xiu-lian(2011年)报道了制备6-甲氧基吡啶嗪-3-羧酸的新合成途径,起始物为3-氯-6-甲基吡啶嗪(Ju Xiu-lian, 2011)。
液晶性质和材料科学
- Paschke等人(1992年)研究了6-烷氧基吡啶嗪-3-羧酸酯,指出引入杂芳环显著改变了它们的液晶行为,特别是在形成薄层C相方面(Paschke et al., 1992)。
配位化学和框架结构
- Liu等人(2009年)研究了6-羟基吡啶-3-羧酸与镧系元素和草酸在水热条件下的反应,形成了新颖的镧系有机配位聚合网络。这些网络展示了有趣的拓扑结构和镧系离子之间的弱耦合相互作用(Caiming Liu et al., 2009)。
生物医学应用和药物设计
- Yushkova等人(2013年)合成了与6-羟基吡啶嗪-3-羧酸结构相关的化合物的自旋标记酰胺,展示了在生物医学应用(如磁共振成像MRI)中的潜力(Y. V. Yushkova et al., 2013)。
分子排列和晶体学
- May等人(2019年)深入探讨了取代羟基吡啶羧酸的分子排列,突出了在各种应用中的结构多样性和复杂形成的潜力(N. May et al., 2019)。
催化和反应机制
- Gilchrist等人(1985年)探索了酸催化的3-酰基-6-烷氧基-5,6-二氢-4H-1,2-噁嗪的重排反应,是制备3-烷氧基吡啶1-氧化物的途径,展示了6-羟基吡啶嗪-3-羧酸在催化过程中的多功能性(T. L. Gilchrist et al., 1985)。
聚合物科学和材料稳定性
- Lánská(1994年)研究了具有羧基末端的内酰胺基聚酰胺的热氧化,为材料科学应用中相关化合物的稳定性和分解提供了见解(B. Lánská, 1994)。
安全和危害
作用机制
Target of Action
The primary targets of 6-Hydroxypyridazine-3-carboxylic acid It’s known that this compound can react with certain lanthanides .
Mode of Action
6-Hydroxypyridazine-3-carboxylic acid: interacts with lanthanides such as Nd, Sm, Eu, and Gd . It reacts with these elements and oxalic acid under certain conditions to generate novel lanthanide-organic coordination polymeric networks .
Biochemical Pathways
The specific biochemical pathways affected by 6-Hydroxypyridazine-3-carboxylic acid The formation of lanthanide-organic coordination polymeric networks suggests potential involvement in metal-organic framework (mof) synthesis .
Pharmacokinetics
The pharmacokinetic properties of 6-Hydroxypyridazine-3-carboxylic acid are as follows :
- High No No No No No No No -7.38 cm/s 0.32 -0.89 18.3 mg/ml ; 0.13 mol/l ClassVery soluble
It is also very soluble in water .
Result of Action
The molecular and cellular effects of 6-Hydroxypyridazine-3-carboxylic acid Its ability to form coordination polymeric networks with lanthanides suggests potential applications in materials science .
Action Environment
The environmental factors influencing the action, efficacy, and stability of 6-Hydroxypyridazine-3-carboxylic acid Its reaction with lanthanides and oxalic acid to form coordination polymeric networks occurs under hydrothermal conditions , suggesting that temperature and pressure may play a role in its reactivity.
属性
IUPAC Name |
6-oxo-1H-pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFSROMQVPUQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308343 | |
| Record name | 6-hydroxypyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37972-69-3, 306934-80-5 | |
| Record name | 37972-69-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-hydroxypyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Hydroxypyridazine-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 6-hydroxypyridazine-3-carboxylic acid and its methylated derivatives?
A: 6-Hydroxypyridazine-3-carboxylic acid is a heterocyclic compound containing both a carboxylic acid group and a hydroxyl group. Research on this compound and its methylated derivatives, including 4,5-dihydro analogs, focuses on understanding their tautomeric forms and specific intermolecular interactions. [] These structural aspects are crucial for investigating potential applications in various fields.
Q2: Why is the lipophilicity of 6-hydroxypyridazine-3-carboxylic acid and its analogs significant?
A: The study highlighted in the provided abstract investigates the lipophilicity of 6-hydroxypyridazine-3-carboxylic acid and its analogs. [] Lipophilicity, a measure of a compound's affinity for fats and oils, plays a crucial role in determining how a molecule interacts with biological systems. Understanding the lipophilicity of these compounds can provide valuable insights into their potential for pharmaceutical applications, as it influences factors like absorption, distribution, and interaction with biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,3]Triazolo[1,5-a]pyridine](/img/structure/B1296001.png)




![3-[(4-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B1296010.png)


![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)

![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)
![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)
